molecular formula C22H17N3O4S B2400185 N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide

N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide

Cat. No. B2400185
M. Wt: 419.5 g/mol
InChI Key: IIAMBYTZHAPBQC-UHFFFAOYSA-N
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Description

“N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide” is a cell-permeable non-peptidic thienoquinoline . It’s also known as PKCε Translocation Inhibitor II, PKCe141, PKCε-RACK2 Interaction Inhibitor II, and Protein Kinase Cε Translocation Inhibitor II . The empirical formula is C22H17N3O4S and the molecular weight is 419.45 .


Synthesis Analysis

The synthesis of fused tetracyclic quinolines, which includes the compound , has been extensively studied . Various methods have been developed, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thienoquinoline core, an acetylphenyl group, and a carboxamide group .


Physical And Chemical Properties Analysis

This compound is a brown powder with a solubility of 10 mg/mL in DMSO . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Structural Analysis and Synthesis

  • The crystalline organic compound, related to N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide, has been studied for its structural properties. Using spectral characterization techniques like FT-IR, NMR, and UV-Vis spectroscopy, and confirmed by single crystal X-ray diffraction, it shows potential for detailed structural analysis in molecular chemistry (Polo-Cuadrado et al., 2021).

Biological Activity and Inhibitory Properties

  • A study on related thienoquinolines discovered compounds, including this compound, which disrupts the interaction of protein kinase C with its receptor in vitro. This compound inhibited phosphorylation of downstream targets and interfered with the migration and invasion of HeLa cells, suggesting potential in cancer research and therapeutic applications (Rechfeld et al., 2014).

Application in Synthesis of Polycyclic Compounds

  • The reaction of derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride led to the formation of polycyclic compounds, including thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds have shown pronounced UV fluorescence, indicating potential use in materials science and fluorescence studies (Dotsenko et al., 2021).

Antitumor Agents

  • Quinolinquinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for antiproliferative activity. These compounds exhibited significant cytotoxicity against human tumor cell lines, suggesting their potential as antitumor agents (Bolognese et al., 2008).

Mechanism of Action

This compound is known to selectively inhibit PKCε-RACK2 interaction . It’s shown to occupy PKCε to RACK2 binding site in a reversible manner and block cellular phosphorylation of MARCKS and Elk-1 .

properties

IUPAC Name

N-(3-acetylphenyl)-15-amino-4,7-dioxa-13-thia-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,8,10,12(16),14-hexaene-14-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-11(26)12-3-2-4-14(7-12)24-21(27)20-19(23)15-8-13-9-17-18(29-6-5-28-17)10-16(13)25-22(15)30-20/h2-4,7-10H,5-6,23H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAMBYTZHAPBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4C=C5C(=CC4=C3)OCCO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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